3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3,3-Diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by its complex structure, which includes two phenyl groups and a trifluoromethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of 3-(trifluoromethyl)benzoic acid with 3,3-diphenylpropanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Industry:
Polymer Science: Can be used as a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which 3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 3,3-Diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide
- 3,3-Diphenyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 3,3-Diphenyl-N-[3-(fluoromethyl)phenyl]propanamide
Comparison:
- Uniqueness: The position of the trifluoromethyl group in 3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide can significantly influence its chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: Variations in the position of substituents can lead to differences in melting points, solubility, and overall stability.
- Biological Activity: The specific placement of the trifluoromethyl group can affect the compound’s interaction with biological targets, potentially leading to differences in efficacy and toxicity.
Properties
Molecular Formula |
C22H18F3NO |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H18F3NO/c23-22(24,25)18-12-7-13-19(14-18)26-21(27)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,26,27) |
InChI Key |
AVPOBLBYBAHDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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